N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide
Description
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Properties
Molecular Formula |
C23H25FN2O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H25FN2O3S/c1-14(2)26-17(5)16(4)21(30(28,29)19-12-10-18(24)11-13-19)22(26)25-23(27)20-9-7-6-8-15(20)3/h6-14H,1-5H3,(H,25,27) |
InChI Key |
MHBBSBRHNKAUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Pyrrole ring : Contributes to its biological activity.
- Sulfonamide group : Enhances solubility and bioactivity.
- Fluorophenyl substituent : Modifies pharmacokinetic properties.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Pyrrole Derivative : Starting with 3,4-dimethylphenylamine, nitration and reduction yield the desired pyrrole structure.
- Sulfonylation : The pyrrole is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Amidation : Reacting the sulfonamide with 2-bromo-propanamide under basic conditions completes the synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival .
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes, particularly those involved in cancer progression:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Matrix Metalloproteinase | Competitive | |
| Protein Kinase | Non-competitive |
Potential Uses in Cancer Therapy
Given its biological activity, this compound is being evaluated for use in targeted cancer therapies. Its ability to selectively inhibit tumor growth while minimizing effects on normal cells positions it as a candidate for further clinical development.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide can be compared with other similar compounds, such as:
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide: This compound features a similar sulfonyl group but with different substituents on the aromatic ring.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: This compound has a similar sulfonyl group but with additional functional groups that may alter its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyrrole moiety, a sulfonyl group attached to a fluorinated phenyl ring, and a methylbenzamide group. Its molecular weight is approximately 378.5 g/mol, which contributes to its solubility and reactivity in biological systems.
Preliminary studies suggest that this compound modulates protein kinase enzymatic activity, which plays a crucial role in various cellular processes including proliferation, apoptosis, and signal transduction pathways. By influencing these pathways, the compound may exhibit anticancer properties and potential therapeutic effects against diseases associated with dysregulated kinase activity.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. A study conducted on multicellular spheroids demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was linked to its ability to interfere with specific signaling pathways involved in tumor growth .
Antibacterial Properties
In addition to its anticancer potential, there is evidence suggesting antibacterial activity against certain strains of bacteria. The sulfonyl group enhances the compound's reactivity, which may contribute to its effectiveness against antibiotic-resistant pathogens .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound significantly inhibited tumor growth compared to control groups. The study provided insights into the compound's mechanism of action, highlighting its potential as a lead candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
